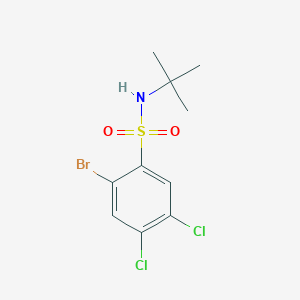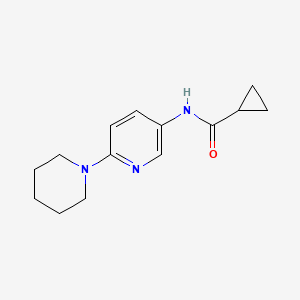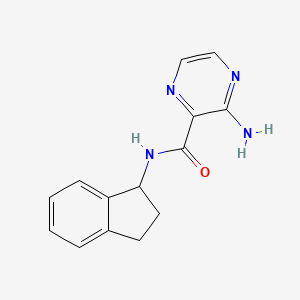
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is mainly found in the central nervous system and is involved in the regulation of various physiological processes such as appetite, pain, mood, and memory. CP-945,598 has been extensively studied for its potential therapeutic applications in the treatment of obesity, addiction, and pain.
Mécanisme D'action
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide acts as a selective antagonist of the CB1 receptor, which is mainly found in the central nervous system. The CB1 receptor is involved in the regulation of various physiological processes such as appetite, pain, mood, and memory. N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide binds to the CB1 receptor and prevents the activation of downstream signaling pathways, resulting in the reduction of various physiological processes.
Biochemical and Physiological Effects:
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has been shown to reduce food intake and body weight in obese rats and mice without affecting locomotor activity. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and nicotine in animal models of addiction. In addition, N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide is a potent and selective antagonist of the CB1 receptor, which makes it a valuable tool for studying the physiological and pathological roles of the CB1 receptor in various preclinical models. However, N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects on other receptors.
Orientations Futures
The potential therapeutic applications of N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide in the treatment of obesity, addiction, and pain make it an attractive target for further research. Future studies could focus on optimizing the pharmacokinetic properties of N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide to improve its efficacy and reduce its potential off-target effects. In addition, the development of CB1 receptor ligands with different pharmacological profiles could provide new insights into the physiological and pathological roles of the CB1 receptor.
Méthodes De Synthèse
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of a pyrrole derivative with a benzamide derivative followed by cyclization and subsequent functional group modifications. The final product is obtained in high yield and purity using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has been extensively studied for its potential therapeutic applications in various preclinical models. It has been shown to reduce food intake and body weight in obese rats and mice without affecting locomotor activity. N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and nicotine in animal models of addiction. In addition, N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has been shown to have analgesic effects in animal models of pain.
Propriétés
IUPAC Name |
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-4-5-12(15(18)16-13-6-7-13)10-14(11)17-8-2-3-9-17/h2-5,8-10,13H,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXJOQHAFOMSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)


![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
![[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)


